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Compound of Interest

Compound Name: 2-Phenyl-L-phenylalanine

Cat. No.: B15234257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of 2-Phenyl-L-phenylalanine
derivatives, a class of compounds demonstrating significant potential across various

therapeutic areas. This document provides a comprehensive overview of their synthesis,

biological activities, and mechanisms of action, with a focus on their applications in antiviral,

anticancer, and metabolic disease research.

Introduction
2-Phenyl-L-phenylalanine, an unnatural amino acid, serves as a versatile scaffold for the

development of novel therapeutic agents. The introduction of a second phenyl group at the

beta-position of L-phenylalanine creates a unique three-dimensional structure that can be

further modified to achieve specific biological activities. These modifications can influence the

compound's potency, selectivity, and pharmacokinetic properties. This guide will delve into the

key derivatives, their synthesis, and their promising applications in drug discovery and

development.

Synthesis of 2-Phenyl-L-phenylalanine Derivatives
The synthesis of 2-Phenyl-L-phenylalanine derivatives often begins with the protection of the

amino group of L-phenylalanine, typically with a tert-butyloxycarbonyl (Boc) group.[1] This

protecting group strategy allows for controlled reactions at other parts of the molecule.
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A common synthetic route involves the asymmetric α-alkylation of a glycine Schiff base with

substituted benzyl bromides. This reaction is often catalyzed by phase transfer catalysts, such

as Cinchona alkaloid quaternary ammonium salts, to yield enantiomerically pure unnatural α-

amino acid derivatives.[2]

Another approach is the use of enzymes, such as phenylalanine ammonia lyases (PALs), for

the amination of a variety of cinnamic acids.[3] This biocatalytic method offers a cost-effective

and environmentally friendly route to producing various phenylalanine analogues.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine

A detailed protocol for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine, a key

intermediate, is described in Organic Syntheses.[4] The procedure involves the reaction of L-

phenylalanine with di-tert-butyl dicarbonate in the presence of a base.[4]

Potential Therapeutic Applications
2-Phenyl-L-phenylalanine derivatives have shown promise in several therapeutic areas,

including:

Antiviral Activity: Particularly as inhibitors of the HIV-1 capsid protein.

Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.

Metabolic Diseases: Acting as agonists for G protein-coupled receptors involved in metabolic

regulation.

Quorum Sensing Inhibition: Disrupting bacterial communication to prevent infections.

Antiviral Activity: HIV-1 Capsid Inhibitors
Several studies have focused on the design and synthesis of 2-Phenyl-L-phenylalanine
derivatives as inhibitors of the HIV-1 capsid (CA) protein, a critical component in the viral life

cycle. These inhibitors bind to a pocket at the interface of two CA protomers, disrupting capsid

assembly and function.

Quantitative Data: Anti-HIV-1 Activity
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The following table summarizes the anti-HIV-1 activity of representative 2-Phenyl-L-
phenylalanine derivatives.

Compound EC50 (µM)[5][6][7] CC50 (µM)[5][6]

PF-74 0.42 ± 0.11 > 11.56

II-13c 5.14 ± 1.62 > 9.51

V-25i 2.57 ± 0.79 > 8.55

7d 14.97 ± 0.24 112.41 ± 3.22

7f 4.52 ± 0.87 (HIV-2) 90.06 ± 15.72

F2-7f 5.89 ± 2.03 16.36 ± 3.38

Experimental Protocol: Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the compounds is typically evaluated in MT-4 cells using the MTT

assay to determine cell viability after infection with HIV-1. The EC50 (50% effective

concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%,

while the CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of

uninfected cells by 50%.

Anticancer Activity
Derivatives of β-phenylalanine containing sulphonamide and azole moieties have been

synthesized and evaluated for their antiproliferative activity in lung cancer models.[8]

Quantitative Data: Anticancer Activity

The following table presents the IC50 values (the concentration that causes 50% growth

inhibition) of selected derivatives against different cancer cell lines.
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Compound Cell Line IC50 (µM)[9][10][11]

5d-2 HeLa, A549, MCF-7, HL-60 1.04 - 2.27

6 MCF-7, HepG2, A549 11.7, 0.21, 1.7

Doxorubicin (control) MCF-7, HepG2, A549 7.67, 8.28, 6.62

Complex 4 MCF-7 0.63

Complex 5 MCF-7 0.78

Experimental Protocol: Anticancer Activity Assay

The in vitro anticancer activity of the compounds is commonly assessed using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures

the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells

are seeded in 96-well plates and treated with different concentrations of the test compounds for

a specified period. The IC50 values are then calculated from the dose-response curves.

Metabolic Diseases: GPR142 Agonists
G protein-coupled receptor 142 (GPR142) is an islet-enriched receptor that has emerged as a

therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin

secretion. Phenylalanine derivatives have been identified as agonists of GPR142.

Signaling Pathway: GPR142-Mediated Insulin Secretion

Stimulation of GPR142 by an agonist triggers the activation of Gq signaling, leading to the

formation of inositol triphosphate (IP3).[12][13] This, in turn, enhances glucose-dependent

insulin secretion from pancreatic β-cells.[12][13] GPR142 activation can also lead to the

activation of Gi, which suppresses cAMP, and the phosphorylation of ERK, which may

contribute to the beneficial effects on β-cell survival and proliferation.[12][13]
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Caption: GPR142 signaling pathway in pancreatic β-cells.

Quorum Sensing Inhibition
Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent

inhibitors of quorum sensing (QS) in bacteria.[14] QS is a cell-to-cell communication

mechanism that bacteria use to coordinate gene expression, including the production of

virulence factors and biofilm formation. By inhibiting QS, these compounds can potentially

prevent bacterial infections.

Experimental Protocol: Quorum Sensing Inhibition Assay

The inhibitory effect on quorum sensing can be evaluated using a reporter strain, such as

Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent

manner. The assay involves growing the reporter strain in the presence of the test compounds

and quantifying the inhibition of violacein production.

Physicochemical Properties
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The physicochemical properties of 2-Phenyl-L-phenylalanine derivatives are crucial for their

biological activity and drug-like characteristics. These properties, including lipophilicity (LogP),

solubility, and molecular weight, can be modulated by introducing different substituents on the

phenyl rings.

Physicochemical Data of L-Phenylalanine

Property Value[15]

Molecular Formula C9H11NO2

Molecular Weight 165.19 g/mol

Water Solubility 29.6 g/L at 25 °C

pKa1 (carboxyl) 1.83

pKa2 (amino) 9.13

Conclusion and Future Directions
2-Phenyl-L-phenylalanine derivatives represent a promising class of compounds with diverse

therapeutic potential. Their unique structural features allow for fine-tuning of their biological

activities, making them attractive candidates for drug discovery programs. Further research is

warranted to explore the full potential of this chemical scaffold, including the optimization of

lead compounds, in-depth mechanistic studies, and preclinical and clinical evaluation. The

development of more efficient and stereoselective synthetic methods will also be crucial for

advancing this field.

Experimental Workflows
Workflow: From Synthesis to Biological Evaluation
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Caption: General experimental workflow for the development of 2-Phenyl-L-phenylalanine
derivatives.

Signaling Pathway: Ehrlich Pathway in Saccharomyces cerevisiae

L-phenylalanine can be catabolized by Saccharomyces cerevisiae through the Ehrlich pathway

to produce 2-phenylethanol, an important aroma compound in fermented beverages.[16][17]

[18]

Ehrlich Pathway

L-Phenylalanine Aminotransferase Phenylpyruvic acid Decarboxylase Phenylacetaldehyde Alcohol Dehydrogenase 2-Phenylethanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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